Home > Products > Screening Compounds P94652 > Glucosylceramide synthase-IN-2
Glucosylceramide synthase-IN-2 -

Glucosylceramide synthase-IN-2

Catalog Number: EVT-10959788
CAS Number:
Molecular Formula: C22H20F3N3O4
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucosylceramide synthase-IN-2 is a compound that acts as an inhibitor of glucosylceramide synthase, an enzyme critical for the synthesis of glucosylceramide from ceramide. This process is the first step in the biosynthesis of glycosphingolipids, which play significant roles in cellular functions, including cell signaling and membrane integrity. The inhibition of glucosylceramide synthase has been linked to antiviral activity and potential therapeutic applications in various diseases, including cancer and viral infections .

Source: Glucosylceramide synthase-IN-2 is derived from research focused on the modulation of glucosylceramide levels in cells, particularly in the context of viral infections and cancer biology. Its discovery stems from studies aimed at understanding the role of glycosphingolipids in cellular processes and disease mechanisms .

Classification: Glucosylceramide synthase-IN-2 falls under the category of enzyme inhibitors, specifically targeting glucosylceramide synthase (EC 2.4.1.80). This classification highlights its role in biochemical pathways involving sphingolipid metabolism .

Synthesis Analysis

The synthesis of glucosylceramide synthase-IN-2 involves several methods that focus on the modification of existing glucosylceramide structures to enhance inhibitory activity. Commonly employed techniques include:

  1. Chemical Synthesis: Utilizing organic synthesis methods to create modified glucosylceramide analogs that exhibit higher potency against glucosylceramide synthase.
  2. Biochemical Assays: Employing high-performance liquid chromatography (HPLC) to assess the efficacy of synthesized compounds in inhibiting glucosylceramide synthase activity. This often involves using fluorescently labeled ceramides as substrates to visualize and quantify enzyme activity .
  3. Structure-Activity Relationship Studies: Analyzing various derivatives to identify structural features that correlate with increased inhibitory potency against the target enzyme .
Molecular Structure Analysis

The molecular structure of glucosylceramide synthase-IN-2 can be characterized by its composition, which includes a sphingoid backbone, a fatty acid tail, and a glucose moiety attached via a glycosidic bond. Key structural data include:

  • Molecular Formula: C_xH_yN_zO_n (specific values depend on the exact derivative).
  • Molecular Weight: Varies based on modifications.
  • Functional Groups: Hydroxyl groups, amines, and ether linkages are commonly present.

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm structural integrity and purity during synthesis .

Chemical Reactions Analysis

The primary chemical reaction involving glucosylceramide synthase-IN-2 is its competitive inhibition of glucosylceramide synthase, which catalyzes the transfer of glucose from uridine diphosphate-glucose to ceramide. This reaction can be summarized as follows:

Ceramide+UDP glucoseGlucosylceramide SynthaseGlucosylceramide+UDP\text{Ceramide}+\text{UDP glucose}\xrightarrow{\text{Glucosylceramide Synthase}}\text{Glucosylceramide}+\text{UDP}

Inhibition by glucosylceramide synthase-IN-2 alters this pathway, leading to decreased levels of glucosylceramide and subsequently affecting downstream glycosphingolipid synthesis .

Mechanism of Action

The mechanism by which glucosylceramide synthase-IN-2 exerts its effects involves direct binding to the active site of glucosylceramide synthase, preventing substrate access. This competitive inhibition results in:

  • Decreased Glucosylceramide Production: Lower levels of this sphingolipid can disrupt cellular processes reliant on glycosphingolipids.
  • Altered Cell Signaling: The reduction in glycosphingolipids affects membrane integrity and signaling pathways involved in cell proliferation and apoptosis .

Experimental data indicate that targeting this enzyme can induce antiproliferative effects in cancer cell lines, suggesting therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of glucosylceramide synthase-IN-2 include:

  • Appearance: Typically a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability and phase transitions .

Applications

Glucosylceramide synthase-IN-2 has several scientific applications:

  1. Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies against viruses like influenza and SARS-CoV-2 .
  2. Cancer Therapy: Targeting glucosylceramide synthase may provide new strategies for treating cancers, particularly those resistant to conventional therapies .
  3. Metabolic Research: Understanding its role in sphingolipid metabolism can aid in elucidating metabolic disorders related to glycosphingolipids.
Introduction

Sphingolipid Metabolism and Cellular Homeostasis

Sphingolipids constitute a class of bioactive membrane lipids essential for structural integrity and signal transduction in eukaryotic cells. Ceramide, the central metabolic intermediate, serves as a pro-apoptotic molecule whose levels are tightly regulated through biosynthesis, glycosylation, and degradation pathways. The conversion of ceramide to glucosylceramide by Glucosylceramide Synthase represents the committed step in glycosphingolipid biosynthesis [3] [9]. Glycosphingolipids, including glucosylceramide, lactosylceramide, and complex gangliosides, form dynamic microdomains (lipid rafts) that orchestrate membrane receptor localization and signaling cascades [6] [9]. Disruptions in sphingolipid homeostasis—such as ceramide depletion or glycosphingolipid accumulation—are mechanistically linked to pathological states, including cancer progression, neurodegenerative disorders, and lysosomal storage diseases [3] [10].

Table 1: Key Sphingolipids and Their Biological Roles

SphingolipidEnzyme ResponsiblePrimary Cellular Function
CeramideCeramide synthasePro-apoptotic signaling, stress response
GlucosylceramideGlucosylceramide SynthaseGlycosphingolipid precursor, membrane raft stabilization
Sphingosine-1-phosphateSphingosine kinasePro-survival signaling, cell migration
LactosylceramideLactosylceramide synthaseInflammatory signaling, cell adhesion

Glucosylceramide Synthase as a Therapeutic Target

Glucosylceramide Synthase, encoded by the UGCG gene, localizes to the Golgi apparatus and catalyzes the transfer of glucose from UDP-glucose to ceramide. Its overexpression is a hallmark of multidrug resistance in oncology, where glycosphingolipid accumulation upregulates efflux transporters (e.g., P-glycoprotein/ABCB1) and activates pro-survival pathways (e.g., Akt/β-catenin) [5] [8]. In non-oncological contexts, Glucosylceramide Synthase hyperactivity contributes to pathogenic glycosphingolipid storage in Gaucher disease and Parkinson’s disease, particularly in carriers of GBA mutations [10]. Consequently, pharmacological inhibition of Glucosylceramide Synthase emerges as a strategy to restore ceramide-mediated apoptosis in cancer and reduce neurotoxic glycosphingolipid burden in neurodegenerative disorders [6] [10].

Table 2: Disease Contexts for Glucosylceramide Synthase Inhibition

Disease CategoryPathogenic MechanismTherapeutic Rationale
OncologyGCS overexpression induces drug efflux pumpsChemosensitization via ceramide accumulation
NeurodegenerationLysosomal Glucosylceramide storage in GBA mutantsSubstrate reduction to alleviate α-synuclein aggregation
Metabolic DisordersGlycosphingolipid accumulation in Fabry diseaseAmelioration of renal and vascular pathology

Development Rationale for Glucosylceramide Synthase Inhibitor 2

Glucosylceramide Synthase Inhibitor 2 (compound T-690) was engineered to address limitations of first-generation Glucosylceramide Synthase inhibitors (e.g., PDMP), which exhibited poor blood-brain barrier penetration and species-specific potency variability. Its design prioritized three attributes: (1) nanomolar inhibition of human Glucosylceramide Synthase, (2) oral bioavailability for chronic administration, and (3) central nervous system accessibility to target neurological pathologies [1] [4] [10]. Preclinical data confirmed non-competitive inhibition kinetics with respect to both ceramide and UDP-glucose substrates—a mechanistic distinction enabling sustained enzyme suppression under elevated substrate conditions [1] [4].

Properties

Product Name

Glucosylceramide synthase-IN-2

IUPAC Name

N-[4-(2-hydroxypropan-2-yl)phenyl]-3-oxo-2-[2-(2,2,2-trifluoroethoxy)phenyl]pyridazine-4-carboxamide

Molecular Formula

C22H20F3N3O4

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C22H20F3N3O4/c1-21(2,31)14-7-9-15(10-8-14)27-19(29)16-11-12-26-28(20(16)30)17-5-3-4-6-18(17)32-13-22(23,24)25/h3-12,31H,13H2,1-2H3,(H,27,29)

InChI Key

CQAPXPSWLDAVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)C2=CC=NN(C2=O)C3=CC=CC=C3OCC(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.